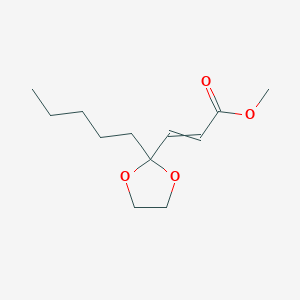
Methyl 3-(2-pentyl-1,3-dioxolan-2-yl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(2-pentyl-1,3-dioxolan-2-yl)prop-2-enoate is an organic compound that belongs to the class of dioxolanes. Dioxolanes are heterocyclic acetals with a five-membered ring containing two oxygen atoms. This compound is characterized by its unique structure, which includes a dioxolane ring attached to a pentyl group and a prop-2-enoate moiety. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-pentyl-1,3-dioxolan-2-yl)prop-2-enoate typically involves the acetalization of aldehydes or ketones with ethylene glycol. The reaction is catalyzed by an acid, such as p-toluenesulfonic acid, and is carried out under reflux conditions. The resulting dioxolane is then esterified with methanol in the presence of a strong acid, such as sulfuric acid, to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(2-pentyl-1,3-dioxolan-2-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(2-pentyl-1,3-dioxolan-2-yl)prop-2-enoate is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers and as a solvent in various industrial processes
Wirkmechanismus
The mechanism of action of Methyl 3-(2-pentyl-1,3-dioxolan-2-yl)prop-2-enoate involves its interaction with specific molecular targets. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during chemical transformations. The ester moiety can undergo hydrolysis to release the active carboxylic acid, which can then participate in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxolane: A simpler dioxolane compound used as a solvent and in polymer production.
2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenyl-ethanol: Used in the study of biomolecule-ligand complexes.
2-(2-Methyl-1,3-dioxolan-2-yl)-2-propanol: Applied in the synthesis of antitumor agents.
Uniqueness
Methyl 3-(2-pentyl-1,3-dioxolan-2-yl)prop-2-enoate is unique due to its combination of a dioxolane ring with a pentyl group and a prop-2-enoate moiety. This structure imparts specific chemical properties that make it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
112329-11-0 |
|---|---|
Molekularformel |
C12H20O4 |
Molekulargewicht |
228.28 g/mol |
IUPAC-Name |
methyl 3-(2-pentyl-1,3-dioxolan-2-yl)prop-2-enoate |
InChI |
InChI=1S/C12H20O4/c1-3-4-5-7-12(15-9-10-16-12)8-6-11(13)14-2/h6,8H,3-5,7,9-10H2,1-2H3 |
InChI-Schlüssel |
FAVJPLBQJLIPEU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1(OCCO1)C=CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



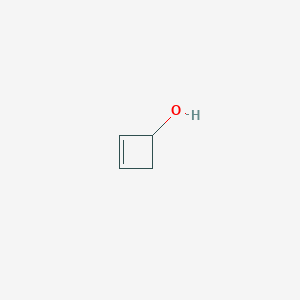
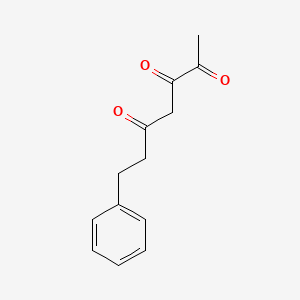


![1-(Octahydro-2H-quinolizin-1-yl)-N-[(pyridin-2-yl)methyl]methanamine](/img/structure/B14303618.png)
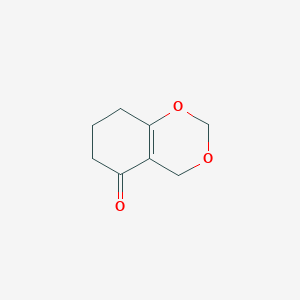
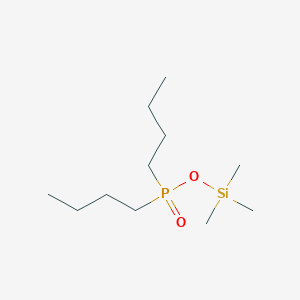
![Diethyl [(furan-2-carbonyl)amino]propanedioate](/img/structure/B14303638.png)

![(1E)-1-[1-(Chloromethyl)cyclohexyl]-N-phenylethan-1-imine](/img/structure/B14303647.png)
![4,5,7-Trimethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B14303652.png)

![3-[(2-Aminoethyl)sulfanyl]-4-methylhex-3-enenitrile](/img/structure/B14303675.png)
